molecular formula C8H15NO B13964228 3-(1-Pyrrolidinyl)-2-butanone CAS No. 97073-15-9

3-(1-Pyrrolidinyl)-2-butanone

Cat. No.: B13964228
CAS No.: 97073-15-9
M. Wt: 141.21 g/mol
InChI Key: IXYTUYCLJBLYKD-UHFFFAOYSA-N
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Description

3-(1-Pyrrolidinyl)-2-butanone is an organic compound characterized by a pyrrolidine ring attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Pyrrolidinyl)-2-butanone typically involves the reaction of pyrrolidine with a suitable butanone derivative. One common method is the condensation of pyrrolidine with 2-butanone under acidic or basic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Pyrrolidinyl)-2-butanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(1-Pyrrolidinyl)-2-butanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-Pyrrolidinyl)-2-butanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyrrolidine: A simple cyclic amine with a similar ring structure.

    2-Butanone: A ketone with a similar backbone but lacking the pyrrolidine ring.

    N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom of the pyrrolidine ring.

Uniqueness: 3-(1-Pyrrolidinyl)-2-butanone is unique due to the combination of the pyrrolidine ring and the butanone backbone, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields.

Properties

CAS No.

97073-15-9

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-pyrrolidin-1-ylbutan-2-one

InChI

InChI=1S/C8H15NO/c1-7(8(2)10)9-5-3-4-6-9/h7H,3-6H2,1-2H3

InChI Key

IXYTUYCLJBLYKD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)N1CCCC1

Origin of Product

United States

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